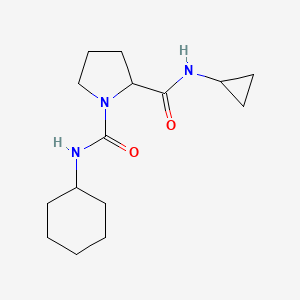![molecular formula C10H15ClN6 B1228778 2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)
2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile is a 1,3,5-triazinylamino nitrile, a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a cyanazine.
Scientific Research Applications
Enzymatic Activities in Plants : Research has shown that foliar applications of related s-triazine compounds can increase the activities of enzymes like starch phosphorylase, pyruvate kinase, and glutamate dehydrogenase in plants. This suggests that these compounds can affect physiological and biochemical events in plants, enhancing the utilization of carbohydrates for nitrate reduction and amino acid synthesis (Wu, Singh, & Salunkhe, 1971).
Degradation in Water Treatment : Studies on atrazine degradation, a related compound, have been conducted to understand its breakdown during water treatment processes like ozonation. Identification of main degradation products and the rate constants of reactions with oxidants like ozone and OH radicals have been measured, which is crucial for predicting the efficacy of drinking water treatment processes (Acero, Stemmler, & Gunten, 2000).
Groundwater Contamination Studies : Research involving the analysis of atrazine and its degradation products in groundwater has been conducted. This is important for understanding the environmental impact and mobility of these compounds in aquatic ecosystems (Pucarević et al., 2002).
Effects on Chloroplasts in Plants : The impact of compounds like atrazine on the photochemical reactions of isolated chloroplasts has been studied. These herbicides have been found to inhibit electron transport in plants, affecting photosynthesis (Brewer, Arntzen, & Slife, 1979).
Biodegradation by Fungi : Research on the white rot fungus Pleurotus pulmonarius has shown its capability to metabolize atrazine, indicating potential applications in bioremediation of contaminated environments (Masaphy, Levanon, Vaya, & Henis, 1993).
Herbicide Residue Analysis : Methods for efficient extraction and analysis of herbicide residues like cyanazine from crops and soils have been developed, which are crucial for environmental monitoring and ensuring agricultural safety (Beynon, 1972).
properties
Product Name |
2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile |
|---|---|
Molecular Formula |
C10H15ClN6 |
Molecular Weight |
254.72 g/mol |
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile |
InChI |
InChI=1S/C10H15ClN6/c1-4-10(3,6-12)17-9-15-7(11)14-8(16-9)13-5-2/h4-5H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
IUCVBFHDSFSEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)NC1=NC(=NC(=N1)NCC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




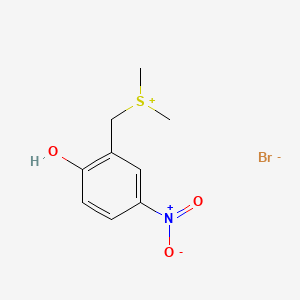
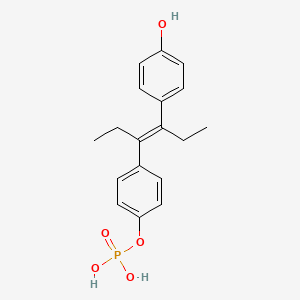
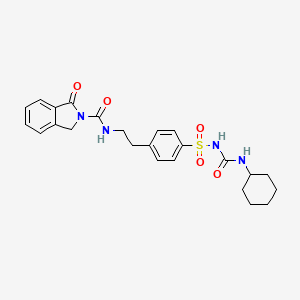
![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)

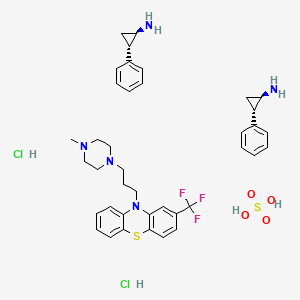
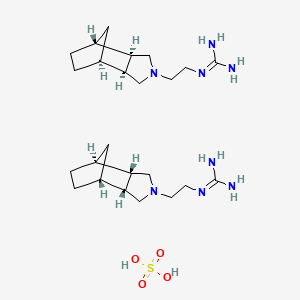
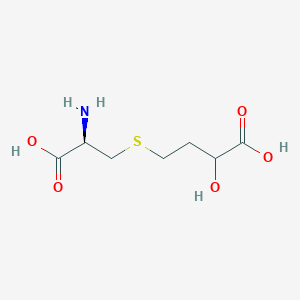


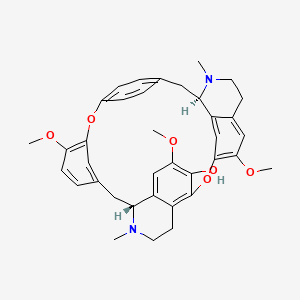
![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
